molecular formula C7H9N3 B1275946 1-ethyl-5-methyl-1H-pyrazole-4-carbonitrile CAS No. 1005558-05-3

1-ethyl-5-methyl-1H-pyrazole-4-carbonitrile

Cat. No.: B1275946
CAS No.: 1005558-05-3
M. Wt: 135.17 g/mol
InChI Key: UUXMDCWZGXWAHL-UHFFFAOYSA-N
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Description

1-ethyl-5-methyl-1H-pyrazole-4-carbonitrile is a useful research compound. Its molecular formula is C7H9N3 and its molecular weight is 135.17 g/mol. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Analysis

1-ethyl-5-methyl-1H-pyrazole-4-carbonitrile derivatives have been studied for their crystal and molecular structures. For instance, the crystal structure of a similar compound, 5-Amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile, was analyzed, revealing intermolecular interactions stabilizing the crystal structure. Such studies are crucial in understanding the physical and chemical properties of these compounds (Fathima et al., 2014).

Synthesis of Novel Derivatives

Research has focused on synthesizing novel derivatives of this compound for various applications. For example, Kumaravel and Vasuki (2009) developed a catalyst-free synthesis of novel 2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile derivatives, highlighting the compound's versatility in organic synthesis (Kumaravel & Vasuki, 2009).

Electrochemical Applications

Electrochemically induced synthesis methods have been explored for creating functionalized derivatives of this compound. Upadhyay et al. (2017) reported an efficient synthesis method highlighting the compound's potential in electrochemical applications (Upadhyay et al., 2017).

Mechanistic Studies in Organic Synthesis

Mechanistic investigations have been carried out to understand the reactions involving derivatives of this compound. Liu et al. (2013) provided insights into the reaction mechanism of a related compound with unsaturated carbonyl compounds, crucial for developing synthetic methodologies (Liu et al., 2013).

Development of Bioactive Compounds

Research has been directed towards synthesizing bioactive compounds using this compound derivatives. Menozzi et al. (1993) explored the synthesis of compounds with potential analgesic and anti-inflammatory properties (Menozzi et al., 1993).

Environmental and Green Chemistry

Efforts have been made to develop environmentally friendly synthesis methods for derivatives of this compound. Bhosle et al. (2016) reported a synthesis in deep eutectic solvent, aligning with the principles of green chemistry (Bhosle et al., 2016).

Corrosion Inhibition

Studies have also investigated the use of pyrazole derivatives as corrosion inhibitors, demonstrating the compound's potential in material science applications. Yadav et al. (2016) conducted a study on the corrosion inhibition performance of pyranopyrazole derivatives, including a this compound derivative, for mild steel in HCl solution (Yadav et al., 2016).

Safety and Hazards

The compound has been assigned the hazard statements H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

1-ethyl-5-methylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c1-3-10-6(2)7(4-8)5-9-10/h5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUXMDCWZGXWAHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60406423
Record name 1-ethyl-5-methyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005558-05-3
Record name 1-ethyl-5-methyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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